1H-Indole-2-carboxamide
Overview
Description
1H-Indole-2-carboxamide is a compound with the molecular formula C9H8N2O . It has been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
Indole 2-carboxamide derivatives have been prepared by simple procedures in good yields . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been reviewed, with the presence of carboxamide moiety at positions 2 and 3 giving unique inhibitory properties to these compounds .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The molecular weight of 1H-Indole-2-carboxamide is 160.17 g/mol .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
1H-Indole-2-carboxamide has a molecular weight of 160.17 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .Scientific Research Applications
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Antiproliferative Agents in Pharmaceuticals
- Field: Pharmaceutical Sciences
- Application: Indole-2-carboxamides are being studied for their potential as multi-target antiproliferative agents .
- Method: A set of indole-based derivatives was designed and synthesized .
- Results: Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM . The most potent derivatives were tested for EGFR inhibitory activity, with IC 50 values ranging from 71 ± 06 nM to 80 ± 05 nM .
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Treatment of Ischemic Brain Injury
- Field: Neurology
- Application: 1H-Indole-2-carboxamide derivatives are being researched for their potential therapeutic effects on cerebral ischemia-reperfusion injury .
- Method: The compound was tested for its ability to regulate glucose metabolism and control cell apoptosis .
- Results: The compound showed protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
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Antioxidant Compounds
- Field: Biochemistry
- Application: Indole-2-carboxamide and 3-acetamide derivatives are being studied for their potential as antioxidant compounds .
- Method: A new series of indole-2-carboxamide and 3-acetamide derivatives were synthesized and their activity or inhibitory roles on HO and 2,2-diphenyl-1-picrylhydrazyl (DPPH) were measured .
- Results: The study aimed to find new antioxidant compounds .
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Multi-Target Antiproliferative Agents
- Field: Pharmaceutical Sciences
- Application: Indole-2-carboxamides are being studied for their potential as multi-target antiproliferative agents .
- Method: A set of indole-based derivatives was designed and synthesized . The most promising derivatives were further investigated for multi-kinase inhibitory effects against EGFR, VEGFR-2, and BRAF V600E .
- Results: Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM . The most potent antiproliferative derivatives demonstrated the highest inhibitory activity against EGFR with an IC 50 value of 71 ± 06 nM, which is higher than the reference erlotinib (IC 50 = 80 ± 05 nM) . The tested compounds inhibited BRAF V600E with IC 50 values ranging from 77 nM to 107 nM compared to erlotinib’s IC 50 value of 60 nM .
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Antiviral Agents
- Field: Virology
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: Various indole derivatives were synthesized and tested for their antiviral activity .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anticancer Agents
- Field: Oncology
- Application: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Method: Various indole derivatives were synthesized and tested for their antiviral activity .
- Results: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
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Inhibiting Oncogenic Protein Kinases
- Field: Oncology
- Application: Indole-2-carboxamides are being studied for their potential as inhibitors of oncogenic protein kinases .
- Method: A set of indole-based derivatives was designed and synthesized . The most potent antiproliferative derivatives were tested for inhibitory activity against EGFR, BRAF V600E, and VEGFR-2 .
- Results: Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM . The most potent antiproliferative derivatives demonstrated the highest inhibitory activity against EGFR with an IC 50 value of 71 ± 06 nM, which is higher than the reference erlotinib (IC 50 = 80 ± 05 nM) . The tested compounds inhibited BRAF V600E with IC 50 values ranging from 77 nM to 107 nM compared to erlotinib’s IC 50 value of 60 nM .
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Antiviral Activity
- Field: Virology
- Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: Various indole derivatives were synthesized and tested for their antiviral activity .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Antiviral Activity Against RNA and DNA Viruses
- Field: Virology
- Application: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Method: Various indole derivatives were synthesized and tested for their antiviral activity .
- Results: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHUJFBEFDVZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344168 | |
Record name | 1H-Indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxamide | |
CAS RN |
1670-84-4 | |
Record name | 1H-Indole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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